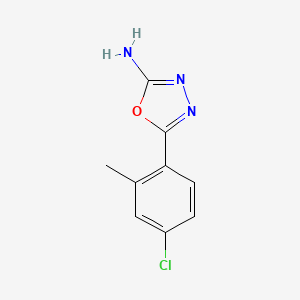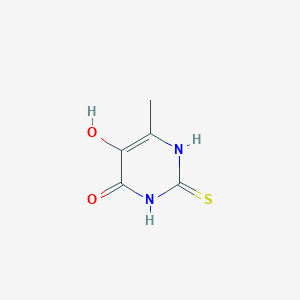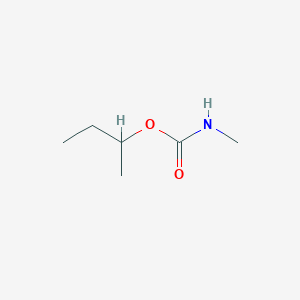
sec.-Butyl N-methyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec.-Butyl N-methyl carbamate: is a carbamate ester, which is a class of organic compounds derived from carbamic acid. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and protecting groups in organic synthesis. This compound is known for its role in agricultural and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sec.-Butyl N-methyl carbamate typically involves the reaction of sec.-butylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:
sec.-Butylamine+Methyl chloroformate→sec.-Butyl N-methyl carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow system. This method involves the use of catalysts such as iron-chrome catalysts to enhance the yield and selectivity of the reaction. The reaction conditions typically include a temperature of around 150°C and a pressure of 9.0 MPa .
Análisis De Reacciones Químicas
Types of Reactions: sec.-Butyl N-methyl carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce sec.-butylamine and methanol.
Oxidation: Under specific conditions, it can undergo oxidation to form corresponding carbamic acid derivatives.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: sec.-Butylamine and methanol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Aplicaciones Científicas De Investigación
sec.-Butyl N-methyl carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of sec.-Butyl N-methyl carbamate involves the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine at nerve junctions, causing prolonged muscle contraction and secretion. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparación Con Compuestos Similares
Fenobucarb: Another carbamate insecticide with similar applications in agriculture.
Methyl N-hexylcarbamate: Used in industrial applications and synthesized using similar methods.
tert-Butyl N-methyl carbamate: Used as a protecting group in organic synthesis.
Uniqueness: sec.-Butyl N-methyl carbamate is unique due to its specific structural configuration, which provides distinct reactivity and selectivity in chemical reactions. Its effectiveness as a cholinesterase inhibitor also sets it apart from other carbamates.
Propiedades
Número CAS |
93472-60-7 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
butan-2-yl N-methylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-5(2)9-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) |
Clave InChI |
HIUBXHVDRUPDIY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)

![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
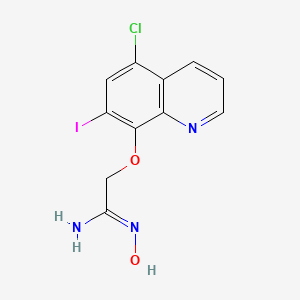


![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)

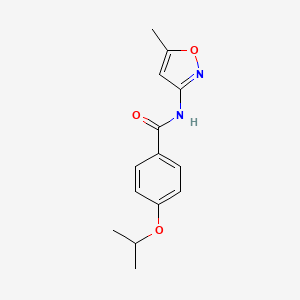
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)

